molecular formula C22H20O5 B5265121 (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B5265121
M. Wt: 364.4 g/mol
InChI Key: LQGIQXGJLPSBSA-PKNBQFBNSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant activities.

    Medicine: Studied for its potential anticancer properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of organic electronic materials and as a component in dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, the compound’s antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the furan ring, which may affect its biological activity.

    (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl rings.

    (2E)-1-(3,4-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, which may enhance its antioxidant properties.

Uniqueness

The presence of the furan ring and methoxy groups in (2E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-24-19-7-5-4-6-17(19)20-13-10-16(27-20)9-11-18(23)15-8-12-21(25-2)22(14-15)26-3/h4-14H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGIQXGJLPSBSA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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